REACTION_CXSMILES
|
C(OCC[O:6][CH2:7][C:8]1[CH:13]=[C:12]([CH2:14][O:15][CH2:16][CH2:17]OCC)[CH:11]=[CH:10][C:9]=1Br)C.C(OCCOCC1C=CC=C(COCCOCC)C=1Br)C.C([Li])CCC.[F:48][C:49]1[CH:56]=[CH:55]C(C=O)=[CH:51][CH:50]=1.[Cl-].[NH4+]>O1CCCC1.CCCCCC>[F:48][C:49]1[CH:56]=[CH:55][C:17]([CH:16]2[C:11]3[C:12](=[CH:13][C:8]([CH2:7][OH:6])=[CH:9][CH:10]=3)[CH2:14][O:15]2)=[CH:51][CH:50]=1 |f:4.5|
|
Name
|
2,4-bis(1′-ethoxyethoxymethyl)bromobenzene
|
Quantity
|
34.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCOCC1=C(C=CC(=C1)COCCOCC)Br
|
Name
|
2,6-bis(1′-ethoxyethoxymethyl)bromobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCCOCC1=C(C(=CC=C1)COCCOCC)Br
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
64.3 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at 80-85° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to −20° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 15° C. over 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with toluene (200 ml)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed twice with 20% brine (250 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
To the residue (38.5 g) was added 60% phosphoric acid (300 g)
|
Type
|
TEMPERATURE
|
Details
|
9.31-13.3 kPa (70-100 Torr) for 2 hr with heating
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed thoroughly with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.8 g | |
YIELD: PERCENTYIELD | 88.7% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |